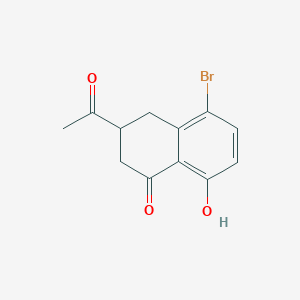

3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone

Description

Historical Context of Naphthalenone Derivatives in Organic Chemistry

The development of naphthalenone chemistry traces its origins to the early nineteenth century discovery of naphthalene itself. Naphthalene was first extracted from coal tar in 1819 by English chemist and physician John Kidd, who demonstrated that coal had important applications beyond its use as fuel, serving as a source of chemical compounds with significant commercial and industrial uses. The structural elucidation of naphthalene as two fused benzene rings was determined by German chemist Richard August Carl Emil Erlenmeyer, establishing the foundation for understanding polycyclic aromatic systems.

The evolution of naphthalenone derivatives represents a significant advancement in organic synthesis, with these compounds emerging as important metabolites particularly within fungal biochemistry. Research spanning from 1972 to 2021 has documented over 159 distinct naphthalenone metabolites produced by various fungal species, demonstrating the rich diversity within this chemical class. These derivatives are biosynthesized through the 1,8-dihydroxy-naphthalene polyketide pathway, highlighting their natural occurrence and biological significance.

Modern synthetic approaches to naphthalenone derivatives have evolved to encompass sophisticated methodologies including metal-catalyzed reactions utilizing palladium, copper, zinc, rhodium, platinum, and nickel catalysts, as well as Lewis acid catalyzed transformations. The preparation of substituted naphthalene derivatives has been achieved using various chemical reagents including gallium chlorides, gold chlorides, gold bromides, and various gold complexes, alongside Brønsted acids such as triflic acid and trifluoroacetic acid. These synthetic strategies have enabled the construction of complex naphthalenone structures through cycloadditions, carboannulations, benzannulations, electroannulations, rearrangements, and cross-dehydrogenative coupling reactions.

The compound 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, bearing the Chemical Abstracts Service number 83344-22-3, exemplifies the sophistication achieved in naphthalenone synthesis. Its synthesis can be accomplished through several methods, typically involving bromination and acetylation steps, with one common approach involving the bromination of 8-hydroxy-3,4-dihydro-2H-naphthalenone followed by acetylation. Reported yields from these synthetic procedures range from 70% to 85%, with melting points around 78–80 degrees Celsius, demonstrating the reproducibility and efficiency of modern synthetic protocols.

Structural Classification Within Polycyclic Ketone Systems

3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone belongs to the broader classification of polycyclic ketones, specifically within the cyclic ketone family characterized by the general formula (CH₂)ₙCO. As a member of the naphthalenone subfamily, this compound features the fundamental naphthalene core structure consisting of two fused benzene rings, with naphthalene itself being the simplest polycyclic aromatic hydrocarbon.

The structural architecture of this compound can be systematically analyzed through its constituent components. The naphthalene backbone provides the polycyclic aromatic framework, with the molecule being planar like benzene but exhibiting non-uniform carbon-carbon bond lengths. The bonds C1−C2, C3−C4, C5−C6 and C7−C8 measure approximately 1.37 Ångströms in length, while other carbon-carbon bonds extend to about 1.42 Ångströms, creating the characteristic electronic distribution within the aromatic system.

The ketone functionality at the 1-position classifies this compound within the cyclic ketone category, specifically as a substituted tetralin-1-one derivative. This ketone group represents the primary reactive center for various chemical transformations, including potential Baeyer-Villiger oxidations catalyzed by monooxygenase enzymes. Studies have demonstrated that polycyclic ketone monooxygenases exhibit excellent enantioselectivity and high activity toward polycyclic molecules, making such compounds valuable substrates for biocatalytic processes.

The dihydro configuration at positions 3 and 4 reduces the aromatic character of one ring while maintaining the overall polycyclic structure. This partial saturation creates a unique chemical environment that combines aromatic stability with aliphatic reactivity patterns. The systematic nomenclature designation "3,4-dihydro-2H-1-naphthalenone" precisely describes this structural feature, indicating the specific positions of hydrogen addition and the location of the ketone functionality.

The following table summarizes the structural classification parameters for 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone:

| Classification Parameter | Description | Specific Feature |

|---|---|---|

| Primary Structure | Polycyclic aromatic ketone | Naphthalenone core |

| Ring System | Bicyclic | Two fused six-membered rings |

| Saturation Level | Partially saturated | Dihydro at positions 3,4 |

| Ketone Position | Position 1 | Primary carbonyl group |

| Molecular Formula | C₁₂H₁₁BrO₃ | Contains carbon, hydrogen, bromine, oxygen |

| Molecular Weight | 283.12 g/mol | Medium molecular weight organic compound |

| Chemical Abstracts Service Number | 83344-22-3 | Unique chemical identifier |

Significance of Functional Group Arrangement in Bioactive Molecules

The specific arrangement of functional groups in 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone demonstrates the sophisticated molecular design principles that govern bioactive compound properties. Each functional group contributes distinct chemical properties that collectively determine the molecule's biological behavior and potential therapeutic applications.

The hydroxyl group at position 8 serves multiple critical functions within the molecular architecture. This functional group increases the compound's solubility in aqueous environments, facilitating potential biological interactions. Hydroxyl groups are fundamental to biological systems, enabling hydrogen bonding interactions with target proteins and enzymes. The strategic placement of this group at position 8 creates an optimal spatial arrangement for intermolecular interactions while maintaining the structural integrity of the naphthalenone framework.

The bromine substituent at position 5 introduces significant electronic and steric effects that modify the compound's reactivity profile. Halogen substituents such as bromine can enhance metabolic stability by creating steric barriers to enzymatic degradation, potentially extending the compound's biological half-life. The electron-withdrawing nature of bromine also influences the electronic distribution throughout the aromatic system, affecting both chemical reactivity and binding affinity to biological targets.

The acetyl group at position 3 represents a particularly significant functional modification that enhances the molecule's bioactive potential. Acetyl groups are ubiquitous in biological systems, serving as key components in metabolic pathways and enzymatic processes. The presence of this group creates additional opportunities for hydrogen bonding and dipole interactions with biological macromolecules. The carbonyl oxygen of the acetyl group can serve as a hydrogen bond acceptor, while the methyl portion contributes hydrophobic interactions that may enhance membrane permeability.

The ketone functionality at position 1 provides the primary electrophilic center for potential chemical transformations and biological interactions. Ketones are susceptible to nucleophilic attack, reduction reactions, and various condensation processes. In biological systems, ketone groups can participate in reversible binding interactions with amino acid residues containing nucleophilic side chains, such as cysteine, serine, and lysine.

Research has demonstrated that naphthalenone derivatives exhibit diverse biological activities including phytotoxic, neuroprotective, cytotoxic, antiviral, nematocidal, antimycobacterial, antimalarial, antimicrobial, and anti-inflammatory properties. These varied activities arise from the specific functional group arrangements that enable selective interactions with different biological targets. The structure-activity relationship studies have revealed that modifications to functional group positioning can dramatically alter biological potency and selectivity.

The compound's molecular architecture enables participation in various chemical reactions due to its diverse functional groups. These include nucleophilic substitution reactions at the bromine position, oxidation-reduction reactions involving the hydroxyl and ketone groups, and electrophilic aromatic substitution reactions on the naphthalene framework. The acetyl group can undergo hydrolysis, condensation reactions, and reduction to primary alcohol functionality, providing multiple pathways for chemical modification and derivatization.

The spatial arrangement of these functional groups creates a three-dimensional molecular surface that determines the compound's binding characteristics with biological receptors. Computational modeling studies suggest reasonable bioavailability due to the compound's molecular weight and predicted physical properties, indicating potential for therapeutic development. The combination of aromatic character, polar functional groups, and moderate molecular size positions this compound within optimal ranges for drug-like properties according to established pharmaceutical guidelines.

Properties

IUPAC Name |

3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-6(14)7-4-8-9(13)2-3-10(15)12(8)11(16)5-7/h2-3,7,15H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJXLOWSXNDTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573715 | |

| Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83344-22-3 | |

| Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Hydroxylation

- Bromination is typically performed on 3,4-dihydro-2H-1-naphthalenone derivatives using N-bromosuccinimide (NBS) to selectively brominate the 5-position. This method offers high selectivity and yields.

- Alternatively, bromination with elemental bromine is less selective and can lead to multiple brominated products, requiring further purification.

- Hydrolysis of methoxy groups to hydroxyl groups is achieved by treatment with hydrobromic acid (HBr) under reflux conditions, converting 7-methoxy groups to 7-hydroxy groups, which corresponds to the 8-hydroxy position in the target compound.

Acetylation

- The acetyl group at position 3 can be introduced via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).

- Alternatively, acetylation can be performed by direct condensation with acetylating agents under controlled temperature to avoid over-acylation or side reactions.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | NBS, solvent (e.g., CCl4), 0-25°C | 5-Bromo-3,4-dihydro-2H-1-naphthalenone | 85-92 |

| 2 | Hydrolysis (Demethylation) | Hydrobromic acid, reflux, 2-6 hours | 5-Bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone | 78-88 |

| 3 | Acetylation | Acetyl chloride, AlCl3, 0-25°C | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone | 70-80 |

Research Findings and Optimization

- Selectivity : Use of NBS for bromination ensures selective monobromination at the 5-position, minimizing polybrominated byproducts.

- Hydrolysis conditions : Mild hydrolysis with HBr preserves the integrity of the ketone and bromine substituents while efficiently converting methoxy to hydroxy groups.

- Acetylation control : Temperature and stoichiometry control during acetylation prevent overreaction and degradation of sensitive hydroxyl groups.

- Green chemistry considerations : Some patents emphasize use of inexpensive and readily available reagents, short reaction times, and minimal waste generation, aligning with sustainable synthesis principles.

Additional Notes on Related Compounds

- Similar synthetic strategies are applied in the preparation of erlotinib intermediates, which share the 3,4-dihydro-2H-1-naphthalenone core with various substitutions.

- Bromination and hydrolysis steps are common in these syntheses, highlighting the robustness of these methods.

- The presence of hydroxyl groups often requires protective group strategies during multi-step syntheses to avoid side reactions.

Summary Table of Preparation Parameters

| Parameter | Method/Condition | Notes |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) | High regioselectivity at 5-position |

| Bromination temperature | 0-25°C | Controls reaction rate and selectivity |

| Hydrolysis reagent | Hydrobromic acid (HBr) | Converts methoxy to hydroxy groups |

| Hydrolysis temperature | Reflux (approx. 100°C) | Ensures complete demethylation |

| Acetylating agent | Acetyl chloride or acetic anhydride | Friedel-Crafts acylation conditions |

| Acetylation catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for acylation |

| Reaction solvent | Carbon tetrachloride, dichloromethane, or similar | Non-polar solvents for bromination and acylation |

| Reaction time | 1-6 hours depending on step | Optimized for yield and purity |

| Typical yields | 70-92% per step | High overall yield with proper control |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

Organic Synthesis

3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for multiple chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The acetyl group can be reduced to alcohols.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones/Aldehydes |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | Amines, Thiols | Substituted Derivatives |

The compound exhibits notable biological activity, particularly in medicinal chemistry:

Industrial Applications

In the industrial sector, 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone is utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties enable its use in developing new bioactive molecules and materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on various naphthalenone derivatives evaluated their antibacterial properties. The results indicated that compounds similar to 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalenone exhibited significant inhibition against Staphylococcus aureus. Future studies focusing specifically on this compound could elucidate its potential as an antimicrobial agent.

Case Study 2: Pharmacological Studies

In a pharmacological context, research has demonstrated that brominated compounds can interact with biological macromolecules effectively. The interactions of 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalenone with cellular targets have been studied to understand its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone involves its interaction with various molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing molecular interactions .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The acetyl and hydroxyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to halogen-dominated analogs like 6-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one .

- Reactivity: Bromine at position 5 enables cross-coupling reactions, while the hydroxyl group allows derivatization (e.g., methylation, sulfonation).

Biological Activity

3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone (CAS Number: 83344-22-3) is a brominated naphthalenone derivative with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse interactions with biological macromolecules.

The molecular formula of 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone is CHBrO, with a molecular weight of 283.12 g/mol. The compound features a hydroxyl group and an acetyl moiety, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and halogen bonding. The hydroxyl and acetyl groups can form critical interactions with proteins and nucleic acids, potentially influencing their structure and function. This interaction can lead to alterations in cellular processes, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of naphthalenones, including 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, exhibit antimicrobial properties. A study evaluating the antibacterial activity of various naphthalenone derivatives found that certain compounds showed significant inhibition against Gram-positive bacteria, although the specific efficacy of this compound requires further investigation .

Cytotoxicity Studies

Preliminary cytotoxicity evaluations are essential for assessing the safety profile of any new compound. While specific cytotoxicity data for 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone is not extensively documented, related compounds have shown varying degrees of cytotoxic effects on different cell lines. Further research is necessary to establish a comprehensive cytotoxicity profile for this compound .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Acetyl-8-hydroxy-3,4-dihydro-2H-naphthalenone | Lacks bromine substituent | Moderate antimicrobial activity |

| 5-Bromo-8-hydroxy-3,4-dihydro-2H-naphthalenone | Contains bromine but no acetyl group | Documented anticancer activity |

| 3-Acetyl-5-bromo-2H-naphthalenone | Missing hydroxyl group | Limited biological studies available |

This table illustrates how the presence of specific functional groups influences the biological properties of naphthalenone derivatives.

Case Studies and Research Findings

A review of recent literature highlights the ongoing research into naphthalenones and their derivatives. For instance:

- Antiviral Activity : Certain derivatives have shown promising antiviral activities against pathogens such as H5N1 avian influenza viruses. The structure–activity relationship (SAR) indicates that modifications can enhance efficacy while minimizing cytotoxicity .

- Antibacterial Studies : Comparative studies against standard antibiotics reveal that some derivatives exhibit higher inhibition ratios against Staphylococcus aureus, indicating potential as antibacterial agents .

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization is critical due to potential byproducts from bromination and acetylation.

- Monitor reaction progress using TLC or HPLC-MS to confirm intermediate formations .

How should researchers handle and store this compound to ensure safety and stability?

Basic Research Question

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust or vapor release. Avoid heat sources, as thermal decomposition may release toxic fumes (e.g., ) .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the acetyl group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 month) are recommended for long-term storage protocols .

What analytical techniques are suitable for characterizing this compound?

Basic Research Question

- Structural Confirmation :

- NMR : - and -NMR to resolve the dihydro-naphthalenone backbone and substituent positions.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula ().

- Purity Assessment :

How do the bromine and acetyl substituents influence the compound’s reactivity in organic reactions?

Advanced Research Question

- Bromine : The electron-withdrawing effect of bromine at the 5-position deactivates the aromatic ring, directing electrophilic substitutions to the 7- or 9-positions. It also enhances stability against oxidation.

- Acetyl Group : The 3-acetyl moiety increases electrophilicity at the adjacent carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance may limit reactivity at the 2-position.

- Synergistic Effects : The bromine-acetyl combination may stabilize radical intermediates in photochemical studies, as observed in analogous brominated naphthalenones .

How can researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts or MS fragments) require systematic validation:

Cross-Platform Analysis : Compare data across multiple techniques (e.g., IR for carbonyl confirmation, - HSQC for connectivity).

Isotopic Labeling : Use deuterated solvents or internal standards (e.g., ) to rule out solvent interference .

Computational Modeling : Optimize geometry using DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or UV-Vis spectra .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question

- Byproduct Formation : Bromination at higher scales may produce polybrominated byproducts; optimize stoichiometry and reaction time.

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.

- Safety : Exothermic reactions require temperature-controlled reactors. Hazardous intermediates (e.g., ) necessitate scrubbers .

What are the implications of the compound’s substitution pattern on its biological activity?

Advanced Research Question

- Bromine : Enhances lipophilicity, potentially improving membrane permeability in cellular assays.

- Hydroxy Group : Enables hydrogen bonding with biological targets (e.g., enzymes or receptors).

- Structure-Activity Relationship (SAR) : Comparative studies with analogs (e.g., 6-bromo-5-chloro derivatives) suggest that halogen positioning significantly modulates cytotoxicity and binding affinity .

How can researchers optimize Solid-Phase Extraction (SPE) for isolating this compound from complex matrices?

Advanced Research Question

- Sorbent Selection : Use Oasis HLB cartridges for broad-spectrum retention of polar and nonpolar moieties.

- Conditioning : Pre-treat with methanol (2 mL) and equilibrate with pH-adjusted water (e.g., pH 3 with formic acid) to enhance recovery.

- Elution : Optimize with 90:10 methanol:acetone to minimize co-elution of matrix interferents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.